An In-depth Technical Guide to the Fundamental Properties of 2-Methylprop-1-ene
An In-depth Technical Guide to the Fundamental Properties of 2-Methylprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylprop-1-ene, commonly known as isobutylene, is a branched-chain alkene with significant industrial importance.[1] It is a colorless, flammable gas at standard temperature and pressure.[1][2] This document provides a comprehensive overview of the fundamental properties of 2-methylprop-1-ene, including its physical, thermochemical, and spectroscopic characteristics. Detailed experimental protocols for its characterization and key reaction pathways are also presented to support research and development activities.
Physicochemical and Thermochemical Properties
A summary of the key physicochemical and thermochemical properties of 2-methylprop-1-ene is presented in Table 1. This data is crucial for understanding its behavior in various chemical processes and for ensuring safe handling and storage.
Table 1: Physicochemical and Thermochemical Properties of 2-Methylprop-1-ene
| Property | Value | Reference |
| Molecular Formula | C4H8 | [1][2][3] |
| Molar Mass | 56.106 g/mol | [1] |
| Appearance | Colorless gas | [1][2][3] |
| Odor | Faint petroleum-like | [3] |
| Melting Point | -140.3 °C | [1] |
| Boiling Point | -6.9 °C | [1][4] |
| Density (liquid) | 0.5879 g/cm³ | [1] |
| Vapor Density | 2 (vs air) | [4] |
| Vapor Pressure | 3278 mmHg at 37.7 °C | [4] |
| Flash Point | -80 °C (closed cup) | [4] |
| Autoignition Temperature | 465 °C | [1] |
| Explosive Limits in Air | 1.8–9.6% | [1] |
| Solubility | Sparingly soluble in water | [2] |
| Standard Enthalpy of Formation (gas) | -17.9 ± 0.71 kJ/mol | |
| Standard Enthalpy of Combustion (gas) | -2528.3 ± 0.8 kJ/mol | |
| Standard Molar Entropy (gas) | 295.6 J/(mol·K) | |
| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | 88.49 J/(mol·K) |
Spectroscopic Properties
The spectroscopic signature of 2-methylprop-1-ene is key to its identification and characterization. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for 2-Methylprop-1-ene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.70 | Singlet | 6H | (CH ₃)₂C=CH₂ |
| ~4.65 | Singlet | 2H | (CH₃)₂C=CH ₂ |
Table 3: ¹³C NMR Spectroscopic Data for 2-Methylprop-1-ene
| Chemical Shift (δ) ppm | Assignment |
| ~22-25 | (C H₃)₂C=CH₂ |
| ~110-115 | (CH₃)₂C=C H₂ |
| ~140-145 | (CH₃)₂C =CH₂ |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 2-Methylprop-1-ene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | =C-H (alkene) |
| ~2975 | C-H Stretch | -C-H (methyl) |
| ~1650 | C=C Stretch | Alkene |
| ~1450, ~1375 | C-H Bend | -C-H (methyl) |
| ~890 | C-H Bend | =CH₂ (alkene out-of-plane) |
Mass Spectrometry (MS)
Table 5: Major Fragments in the Mass Spectrum of 2-Methylprop-1-ene
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |
| 56 | [C₄H₈]⁺ (Molecular Ion) | High |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak |
| 39 | [C₃H₃]⁺ | High |
| 27 | [C₂H₃]⁺ | Moderate |
| 15 | [CH₃]⁺ | Moderate |
Key Chemical Reactions and Pathways
2-methylprop-1-ene is a versatile chemical intermediate used in the synthesis of a wide range of products, including polymers, fuel additives, and other specialty chemicals.[1][2][5][6]
Cationic Polymerization
Isobutylene readily undergoes cationic polymerization to produce polyisobutylene (B167198) (PIB), a polymer with applications ranging from lubricants and adhesives to sealants.[1][5] The polymerization is typically initiated by a Lewis acid and a co-catalyst, such as water.
Caption: Cationic polymerization pathway of 2-methylprop-1-ene.
Alkylation
Isobutylene is alkylated with isobutane (B21531) in the presence of an acid catalyst (e.g., sulfuric acid or hydrofluoric acid) to produce isooctane, a high-octane gasoline additive.
Caption: Reaction pathway for the synthesis of isooctane.
Synthesis of Methyl Tert-Butyl Ether (MTBE)
Isobutylene reacts with methanol (B129727) in the presence of an acidic catalyst to produce methyl tert-butyl ether (MTBE), another important gasoline additive.
Caption: Synthesis pathway of Methyl Tert-Butyl Ether (MTBE).
Experimental Protocols
NMR Spectroscopy of 2-Methylprop-1-ene
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-methylprop-1-ene.
Methodology:
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Sample Preparation:
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Due to its low boiling point, 2-methylprop-1-ene is handled as a liquefied gas.
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A high-pressure NMR tube is cooled in a cold bath (e.g., dry ice/acetone).
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A known amount of deuterated solvent (e.g., chloroform-d, CDCl₃) is added to the NMR tube.
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Gaseous 2-methylprop-1-ene is carefully condensed into the NMR tube.
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The tube is sealed while still cold to maintain the sample in a liquid state under pressure.
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Instrument Parameters (Typical for a 400 MHz spectrometer):
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¹H NMR:
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Pulse Program: Standard single pulse (zg30).
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Number of Scans: 16-64.
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Relaxation Delay (d1): 5 seconds.
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Acquisition Time: ~3-4 seconds.
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Spectral Width: 0-10 ppm.
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-
¹³C NMR:
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Pulse Program: Proton-decoupled (zgpg30).
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Number of Scans: 1024 or more, depending on concentration.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time: ~1-2 seconds.
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Spectral Width: 0-150 ppm.
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-
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Data Analysis:
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The acquired Free Induction Decay (FID) is Fourier transformed.
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Phase and baseline corrections are applied.
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Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Integration of ¹H NMR signals is performed to determine proton ratios.
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Caption: Workflow for NMR analysis of 2-methylprop-1-ene.
FTIR Spectroscopy of Gaseous 2-Methylprop-1-ene
Objective: To obtain the gas-phase infrared spectrum of 2-methylprop-1-ene for identification of functional groups.
Methodology:
-
Sample Preparation and Handling:
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A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated.
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A background spectrum of the empty cell is recorded.
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A small amount of gaseous 2-methylprop-1-ene is introduced into the gas cell to a desired pressure.
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Instrument Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Detector: DTGS (Deuterated Triglycine Sulfate).
-
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Data Analysis:
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The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.
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Characteristic absorption bands are identified and assigned to specific molecular vibrations.
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Caption: Workflow for FTIR analysis of gaseous 2-methylprop-1-ene.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate 2-methylprop-1-ene from a mixture and obtain its mass spectrum for identification and quantification.
Methodology:
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Sample Preparation:
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A gaseous sample containing 2-methylprop-1-ene is collected in a gas-tight syringe or a sample loop.
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For liquid samples, a headspace analysis can be performed where the vapor above the liquid is sampled.
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-
Instrument Parameters:
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Gas Chromatograph (GC):
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Injector: Split/splitless, operated in split mode to prevent column overloading.
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Injector Temperature: 200 °C.
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Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
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Oven Temperature Program: Start at a low temperature (e.g., 35 °C) to trap the volatile analyte, followed by a ramp to a higher temperature to elute the compound.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 10-100 m/z.
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Scan Speed: 2-3 scans/second.
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-
-
Data Analysis:
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The retention time of the peak corresponding to 2-methylprop-1-ene is determined.
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The mass spectrum of the eluting peak is compared to a library spectrum (e.g., NIST) for confirmation.
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Quantification can be achieved by creating a calibration curve with standards of known concentration.
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References
- 1. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. infrared spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Solved Construct a simulated proton-decoupled 13C NMR | Chegg.com [chegg.com]
- 5. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
